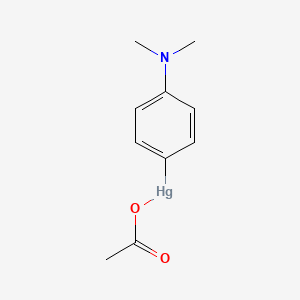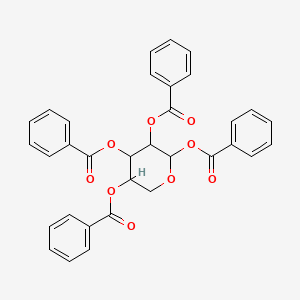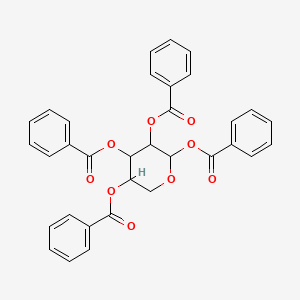
alpha-d-Arabinose tetrabenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-d-Arabinose tetrabenzoate: is a derivative of arabinose, a pentose sugar. This compound is characterized by the presence of four benzoate groups attached to the arabinose molecule. It is primarily used in various chemical and biochemical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure maximum yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of arabinose derivatives with carbonyl groups.
Reduction: Formation of arabinose derivatives with hydroxyl groups.
Substitution: Formation of arabinose derivatives with substituted functional groups.
Applications De Recherche Scientifique
Alpha-d-Arabinose tetrabenzoate has several applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology:
- Utilized in the study of glycosylation processes and the role of sugars in biological systems.
- Serves as a model compound for studying the interactions of sugars with proteins and other biomolecules .
Medicine:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Explored for its role in the development of new therapeutic agents targeting carbohydrate-related diseases .
Industry:
- Used in the production of specialty chemicals and materials.
- Employed in the development of new industrial processes involving carbohydrates .
Mécanisme D'action
The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Binding to specific proteins: This interaction can modulate the activity of enzymes involved in carbohydrate metabolism.
Influencing cellular pathways: The compound can affect signaling pathways related to carbohydrate processing and utilization.
Comparaison Avec Des Composés Similaires
Beta-l-Arabinose tetrabenzoate: Similar in structure but differs in the configuration of the arabinose molecule.
Beta-d-Ribopyranose tetrabenzoate: Another tetrabenzoate derivative with a different sugar backbone.
Beta-xylofuranose tetrabenzoate: Similar tetrabenzoate derivative with a xylose backbone.
Uniqueness: Alpha-d-Arabinose tetrabenzoate is unique due to its specific configuration and the presence of four benzoate groups, which confer distinct chemical and physical properties. These properties make it particularly useful in various research applications, especially in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Propriétés
Numéro CAS |
22435-09-2 |
|---|---|
Formule moléculaire |
C33H26O9 |
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
(4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
InChI |
InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
Clé InChI |
YHLULIUXPPJCPL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



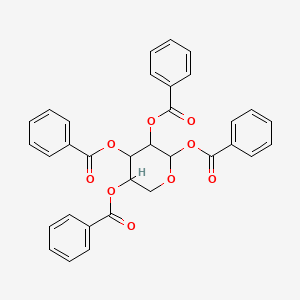


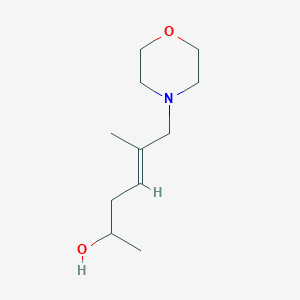
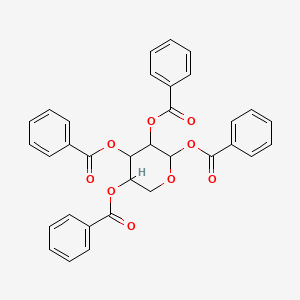
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)


![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
